methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core with various functional groups attached
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It may find use in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-methylbenzenesulfonamide to introduce the nitro group, followed by a series of reactions to construct the benzofuran ring and attach the carboxylate ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The benzofuran ring can be hydrogenated to form a dihydrobenzofuran derivative.
Substitution: The sulfonamide group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for substitution reactions. The specific conditions will depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group will yield an amino derivative, while substitution of the sulfonamide group can yield a variety of different products depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate will depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The nitro and sulfonamide groups are known to participate in hydrogen bonding and other interactions, which could be crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitrobenzenesulfonamide: This compound shares the nitro and sulfonamide groups but lacks the benzofuran core.
2-Methyl-5-nitroaniline: Similar in structure but with an amino group instead of a sulfonamide group.
5-Nitro-o-toluidine: Another related compound with a nitro group on a benzene ring.
Uniqueness
Methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is unique due to the combination of its functional groups and the benzofuran core. This unique structure may confer specific properties that are not present in the similar compounds listed above, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S/c1-10-4-6-13(20(22)23)9-16(10)28(24,25)19-12-5-7-15-14(8-12)17(11(2)27-15)18(21)26-3/h4-9,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABQQKKIGCAGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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